4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline
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Overview
Description
(4-ethoxyphenyl)(2-methylbenzylidene)amine is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It is a type of Schiff base, which is a class of compounds characterized by the presence of an imine or azomethine group (-N=CH-). Schiff bases are typically formed by the condensation of primary amines with aldehydes or ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(2-methylbenzylidene)amine typically involves the condensation reaction between 4-ethoxyaniline and 2-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)(2-methylbenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
(4-ethoxyphenyl)(2-methylbenzylidene)amine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)(2-methylbenzylidene)amine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)(2-methylbenzylidene)amine
- (4-chlorophenyl)(2-methylbenzylidene)amine
- (4-bromophenyl)(2-methylbenzylidene)amine
Uniqueness
(4-ethoxyphenyl)(2-methylbenzylidene)amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-3-18-16-10-8-15(9-11-16)17-12-14-7-5-4-6-13(14)2/h4-12H,3H2,1-2H3 |
InChI Key |
CXLIILXNNXKALB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2C |
Origin of Product |
United States |
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